3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propylquinolin-4(1H)-one is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered attention for its potential therapeutic applications, particularly in the field of oncology, due to its ability to modulate signaling pathways associated with cancer progression.
This compound has been referenced in various scientific studies and patents, highlighting its significance in medicinal chemistry. Notably, it has been discussed in the context of its inhibitory effects on the Dishevelled protein, which plays a crucial role in the WNT signaling pathway, implicated in various cancers .
The compound is classified as a quinoline derivative and is characterized by the presence of a sulfonyl group and a fluorine atom, which contribute to its biological activity. It is also categorized under heterocyclic compounds, which are known for their diverse pharmacological properties.
The synthesis of 3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propylquinolin-4(1H)-one involves several key steps, typically starting from commercially available precursors. The following general methods are often employed:
Technical details regarding the specific conditions (e.g., temperature, solvents) and yields are often proprietary or found within patent literature .
The compound's molecular formula is , and its molecular weight is approximately 372.48 g/mol. The presence of various functional groups contributes to its unique chemical properties.
The compound can undergo several chemical reactions typical for quinoline derivatives:
Technical details regarding specific reaction conditions and mechanisms are often detailed in academic publications and patent filings .
The mechanism of action for 3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propylquinolin-4(1H)-one primarily involves its interaction with the Dishevelled protein within the WNT signaling pathway. By inhibiting this protein's function, the compound effectively disrupts aberrant signaling that leads to tumorigenesis.
In vitro studies have shown that this compound exhibits significant inhibitory activity against DVL1 (Dishevelled protein 1), with an effective concentration (EC50) as low as 0.49 μM for its active enantiomer . This inhibition results in reduced cell proliferation in cancer cell lines expressing wild-type adenomatous polyposis coli (APC).
Relevant data such as melting point, boiling point, and specific reactivity profiles are often determined through experimental studies but may not always be publicly available.
The primary application of 3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propylquinolin-4(1H)-one lies in cancer research. Its ability to inhibit key pathways involved in tumor growth positions it as a potential lead compound for developing new anticancer therapies targeting WNT-dependent malignancies. Ongoing research aims to further elucidate its pharmacological profile and optimize its efficacy through structural modifications .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: